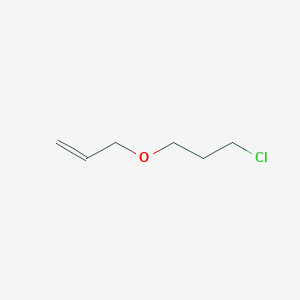

3-(3-Chloropropoxy)prop-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- This compound serves as a crucial raw material in organic synthesis. It finds applications in the synthesis of pesticides, as an intermediate for N,N-dimethylpropenamine, and as a building block for pyrethroids. Additionally, it plays a role in the production of acryl ketones and is essential in the fields of medicine, synthetic resin, coatings, and perfumes.

3-Chloroprop-1-ene: is a colorless, flammable liquid with a corrosive and irritating odor. Its relative density at 20°C is 0.9382, and it freezes at -134.5°C. The boiling point is 45°C, and the refractive index is 1.4160.

Vorbereitungsmethoden

Industrial Production: Allyl chloride is industrially produced via the chlorination of propylene. The reaction occurs at elevated temperatures (around 300°C) and in the presence of a catalyst (usually iron or aluminum chloride). The overall process involves the substitution of a hydrogen atom in propylene with a chlorine atom.

Laboratory Synthesis: In the laboratory, allyl chloride can be prepared by reacting propylene with hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (such as AlCl₃).

Analyse Chemischer Reaktionen

Reactivity: Allyl chloride is highly reactive due to the presence of the allylic carbon-carbon double bond. It undergoes various reactions, including

Common Reagents and Conditions: Reactions involving allyl chloride often use Lewis acids (such as AlCl₃) or bases (such as NaOH) as catalysts. Temperature and solvent choice play critical roles.

Major Products: The major products depend on the specific reaction conditions. For example, hydrolysis yields allyl alcohol, while substitution reactions lead to various derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Allyl chloride serves as a versatile building block in organic synthesis, contributing to the creation of complex molecules.

Biology and Medicine: Researchers study its reactivity and biological effects. It can be used as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging.

Industry: Its applications extend to the production of polymers, resins, and specialty chemicals.

Wirkmechanismus

- Allyl chloride’s mechanism of action primarily involves its electrophilic nature. It can react with nucleophiles (such as proteins or DNA) through the allylic carbon, leading to covalent modifications. These interactions may affect cellular processes or cause toxicity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Other halogenated propenes, such as 1-chloropropene and 2-chloropropene, share similarities with allyl chloride.

Uniqueness: Allyl chloride’s allylic double bond and reactivity distinguish it from other halogenated propenes.

Eigenschaften

CAS-Nummer |

318958-15-5 |

|---|---|

Molekularformel |

C6H11ClO |

Molekulargewicht |

134.60 g/mol |

IUPAC-Name |

1-chloro-3-prop-2-enoxypropane |

InChI |

InChI=1S/C6H11ClO/c1-2-5-8-6-3-4-7/h2H,1,3-6H2 |

InChI-Schlüssel |

AWADEBMABXRMTM-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCOCCCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12126021.png)

![4'-hydroxy-1'-(3-methoxypropyl)-1-methyl-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12126036.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12126042.png)

![2-(4-oxo-3-prop-2-enyl-5-(2-thienyl)(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-phenylacetamide](/img/structure/B12126045.png)

![2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12126058.png)

![2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]-](/img/structure/B12126061.png)

![Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B12126065.png)

![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid](/img/structure/B12126071.png)

![2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126087.png)

![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12126094.png)

![(5Z)-5-(3-bromobenzylidene)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126113.png)